Cas no 2712455-05-3 (Cyproheptadine-d3)

Cyproheptadine-d3 化学的及び物理的性質
名前と識別子
-
- CS-0377062
- 2712455-05-3
- Cyproheptadine-d3
- HY-B1622S
-
- インチ: 1S/C21H21N/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3/i1D3
- InChIKey: JJCFRYNCJDLXIK-FIBGUPNXSA-N
- ほほえんだ: N1(C([2H])([2H])[2H])CC/C(=C2\C3C=CC=CC=3C=CC3=CC=CC=C\23)/CC1
計算された属性
- せいみつぶんしりょう: 290.186229912g/mol
- どういたいしつりょう: 290.186229912g/mol
- 同位体原子数: 3
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 22
- 回転可能化学結合数: 0
- 複雑さ: 423
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 3.2Ų
- 疎水性パラメータ計算基準値(XlogP): 4.7
Cyproheptadine-d3 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01XI48-1mg |
Cyproheptadine-d3 |
2712455-05-3 | ≥99% deuterated forms (d1-d3) | 1mg |
$448.00 | 2024-05-08 | |
MedChemExpress | HY-B1622S-1mg |
Cyproheptadine-d |
2712455-05-3 | 1mg |
¥7582 | 2024-04-18 |
Cyproheptadine-d3 関連文献
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
Cyproheptadine-d3に関する追加情報
Professional Introduction to Cyproheptadine-d3 (CAS No: 2712455-05-3)
Cyproheptadine-d3, a deuterated derivative of the well-known compound Cyproheptadine, is a pharmaceutical intermediate that has garnered significant attention in the field of chemical and biomedical research. With the CAS number 2712455-05-3, this compound serves as a valuable tool in analytical chemistry and drug development, particularly in the study of metabolic pathways and pharmacokinetics. The introduction of deuterium atoms into the molecular structure not only enhances the stability of the compound but also allows for more precise tracing of its biological processes.
The use of deuterated compounds like Cyproheptadine-d3 is becoming increasingly prevalent in modern research due to their ability to provide detailed insights into the mechanisms of drug metabolism. In recent years, advancements in mass spectrometry techniques have enabled researchers to detect and analyze trace amounts of these labeled compounds with high accuracy. This has opened up new avenues for studying the pharmacokinetic behavior of drugs, particularly in understanding how they are metabolized and eliminated from the body.
In the context of drug development, Cyproheptadine-d3 plays a crucial role in identifying potential metabolites and understanding their interactions with biological systems. The deuterated version of Cyproheptadine allows researchers to differentiate between endogenous compounds and those derived from administered drugs, thereby facilitating more accurate assessments of drug efficacy and safety. This is particularly important in early-stage clinical trials where understanding the metabolic pathways can help predict side effects and optimize dosing regimens.
Recent studies have highlighted the importance of Cyproheptadine-d3 in investigating the effects of neurotransmitter systems. Cyproheptadine is known for its antihistaminic, antiserotonergic, and anticholinergic properties, making it a compound of interest in neurological research. The deuterated version maintains these properties while providing additional tools for researchers to study its interactions with neurotransmitter receptors. For instance, studies have shown that Cyproheptadine can modulate serotonin levels, which has implications for treating conditions such as depression and anxiety.
The application of Cyproheptadine-d3 in clinical research has also been extended to understanding its role in pain management. Preclinical studies suggest that Cyproheptadine may have analgesic properties by interacting with various receptor systems. By using the deuterated derivative, researchers can more accurately assess how Cyproheptadine affects pain signaling pathways without interference from endogenous compounds. This could lead to new therapeutic strategies for chronic pain conditions where traditional treatments have limited efficacy.
Another area where Cyproheptadine-d3 is making significant contributions is in environmental monitoring. The ability to trace deuterated compounds in environmental samples has allowed researchers to study pollution sources and their impact on ecosystems. For example, by analyzing water samples for traces of Cyproheptadine-d3, scientists can identify potential contamination events and assess their long-term effects on aquatic life. This application underscores the versatility of deuterated compounds in addressing environmental challenges.
In conclusion, Cyproheptadine-d3 (CAS No: 2712455-05-3) is a multifaceted compound with applications ranging from drug development to environmental science. Its deuterated structure provides unique advantages for researchers seeking precise analytical tools, particularly in studying metabolic pathways and pharmacokinetic behaviors. As research methodologies continue to evolve, the role of compounds like Cyproheptadine-d3 will undoubtedly expand, offering new insights into both medical and environmental challenges.
2712455-05-3 (Cyproheptadine-d3) 関連製品
- 478248-51-0(3,4-Dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide)
- 1344378-66-0(4-(but-3-yn-1-yl)-1,2,2-trimethylpiperazine)
- 75207-54-4(2-Pentacosanone)
- 2246-42-6(2-methoxynaphthalen-1-amine)
- 1261588-94-6(4,3'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 149511-34-2(D-Tetramannuronic acid)
- 2248310-06-5(2-{[(Tert-butoxy)carbonyl]amino}-3-methylpyridine-4-carboxylic acid)
- 1805695-91-3(2-Bromo-6-difluoromethyl-7-fluoro-1H-benzimidazole)
- 293326-06-4(2-(3-Nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one)
- 2229103-70-0(2-(3,3-dimethylcyclohexyl)azetidine)




